molecular formula C13H9NS B1316450 4-Phenylthieno[3,2-c]pyridine CAS No. 81820-65-7

4-Phenylthieno[3,2-c]pyridine

Cat. No.: B1316450
CAS No.: 81820-65-7
M. Wt: 211.28 g/mol
InChI Key: UEXKIEYHNLJFQH-UHFFFAOYSA-N
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Description

4-Phenylthieno[3,2-c]pyridine is a heterocyclic compound that features a fused ring system consisting of a thiophene ring and a pyridine ring with a phenyl group attached at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Phenylthieno[3,2-c]pyridine typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of efficient catalysts, high-yielding reaction conditions, and scalable purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-Phenylthieno[3,2-c]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nitration: Typically involves the use of nitric acid and sulfuric acid.

    Halogenation: Can be achieved using halogens (e.g., chlorine, bromine) in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions include nitrated and halogenated derivatives of this compound, which can be further utilized in various applications.

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Phenylthieno[3,2-c]pyridine is unique due to its specific ring structure, which imparts distinct electronic and photophysical properties. This makes it particularly valuable in applications such as organic electronics and medicinal chemistry.

Properties

IUPAC Name

4-phenylthieno[3,2-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9NS/c1-2-4-10(5-3-1)13-11-7-9-15-12(11)6-8-14-13/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEXKIEYHNLJFQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC=CC3=C2C=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70509555
Record name 4-Phenylthieno[3,2-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70509555
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81820-65-7
Record name 4-Phenylthieno[3,2-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70509555
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

A: The research paper explores the use of 4-Phenylthieno[3,2-c]pyridine not in its isolated form, but as a ligand within a larger iridium(III) complex. This complex, iridium(III) bis(this compound)acetylacetonate, acts as a phosphorescent dopant in the OLED device []. The this compound ligand likely plays a crucial role in influencing the photophysical properties of the iridium complex, ultimately affecting the color and efficiency of light emission from the OLED.

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